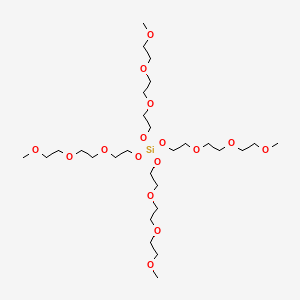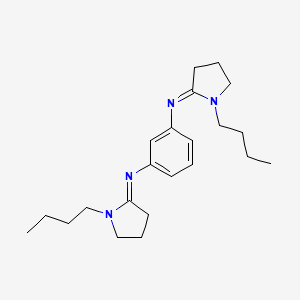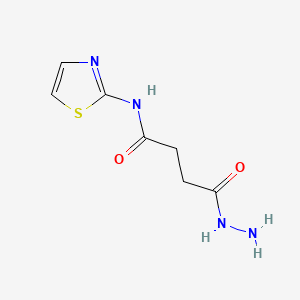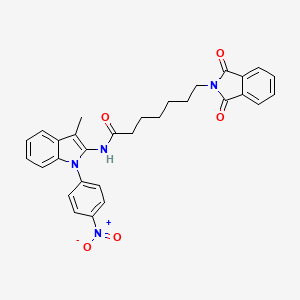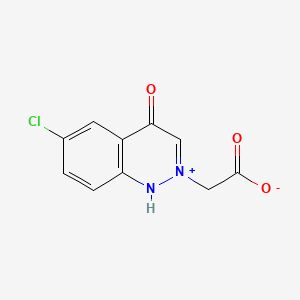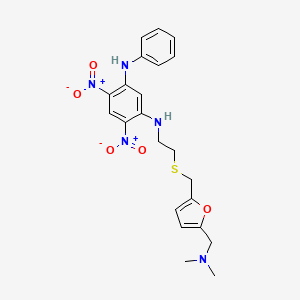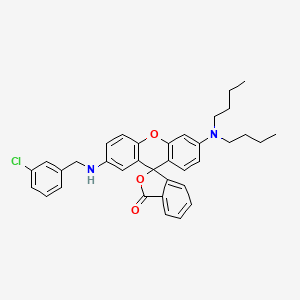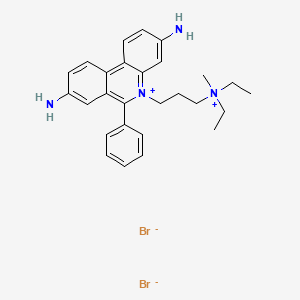
Propidium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propidium bromide is a fluorescent intercalating agent widely used in molecular biology for staining nucleic acids. It binds to DNA by intercalating between the bases, which allows it to be used in various applications such as gel electrophoresis and flow cytometry. When bound to DNA, this compound exhibits enhanced fluorescence, making it a valuable tool for visualizing and quantifying nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propidium bromide can be synthesized through a multi-step process involving the reaction of phenanthridine with bromine. The reaction typically involves the following steps:
Bromination: Phenanthridine is reacted with bromine to introduce bromine atoms into the molecule.
Quaternization: The brominated phenanthridine is then reacted with a quaternizing agent, such as methyl iodide, to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Propidium bromide primarily undergoes intercalation reactions with nucleic acids. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its stable aromatic structure.
Common Reagents and Conditions
The primary reagent for this compound’s interaction is DNA or RNA. The conditions for these reactions usually involve aqueous solutions with controlled pH and ionic strength to facilitate binding.
Major Products Formed
The major product formed from the interaction of this compound with nucleic acids is a fluorescent complex that can be detected using various fluorescence-based techniques.
Scientific Research Applications
Propidium bromide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker for nucleic acids in gel electrophoresis.
Biology: Employed in flow cytometry to differentiate between live and dead cells, as it can penetrate only cells with compromised membranes.
Medicine: Utilized in apoptosis assays to identify and quantify apoptotic cells.
Industry: Applied in quality control processes for detecting nucleic acid contamination in various products.
Mechanism of Action
Propidium bromide exerts its effects by intercalating between the base pairs of DNA. This intercalation disrupts the normal structure of the DNA helix, leading to enhanced fluorescence. The compound specifically targets nucleic acids, making it an effective tool for staining and visualizing DNA and RNA in various experimental setups.
Comparison with Similar Compounds
Similar Compounds
Ethidium bromide: Another intercalating agent used for staining nucleic acids, but it is more toxic and less stable than propidium bromide.
Acridine orange: A nucleic acid-selective fluorescent cationic dye that can also be used to stain DNA and RNA.
GelRed: A safer alternative to ethidium bromide, offering similar staining properties with reduced toxicity.
Uniqueness of this compound
This compound is unique due to its high affinity for nucleic acids and its ability to produce strong fluorescence upon binding. Its relatively lower toxicity compared to ethidium bromide makes it a preferred choice in many laboratory applications.
Properties
CAS No. |
72460-87-8 |
|---|---|
Molecular Formula |
C27H34Br2N4 |
Molecular Weight |
574.4 g/mol |
IUPAC Name |
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dibromide |
InChI |
InChI=1S/C27H33N4.2BrH/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;2*1H/q+1;;/p-1 |
InChI Key |
ZLSOONVQLWLPMF-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


